Pentafluorobenzamide, N-allyl
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Overview
Description
Pentafluorobenzamide, N-allyl is an organic compound characterized by the presence of a pentafluorobenzamide group and an N-allyl substituent. The compound’s molecular formula is C10H6F5NO, and it is known for its unique chemical properties due to the presence of multiple fluorine atoms and an allyl group. These features make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorobenzamide, N-allyl typically involves the reaction of pentafluorobenzoyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Pentafluorobenzoyl chloride and allylamine
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Crystallization or column chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzamide, N-allyl undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Pentafluorobenzamide, N-allyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and hydrophobic interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pentafluorobenzamide, N-allyl involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s fluorinated benzamide group enhances its binding affinity to various biological targets, making it a potent inhibitor or modulator of specific enzymes and receptors. The allyl group provides additional reactivity, allowing the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzamide: Lacks the allyl group but shares the fluorinated benzamide structure.
N-allylbenzamide: Contains the allyl group but lacks the fluorinated benzamide structure.
Trifluorobenzamide: Similar structure with fewer fluorine atoms.
Uniqueness
Pentafluorobenzamide, N-allyl is unique due to the combination of a highly fluorinated benzamide group and an allyl substituent. This combination imparts distinct chemical properties, such as increased hydrophobicity, enhanced binding affinity, and unique reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H6F5NO |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H6F5NO/c1-2-3-16-10(17)4-5(11)7(13)9(15)8(14)6(4)12/h2H,1,3H2,(H,16,17) |
InChI Key |
MKBDDMOXFKZKGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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